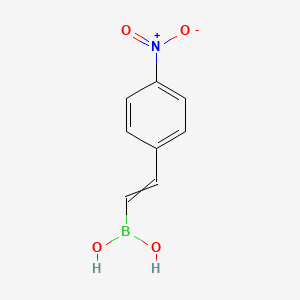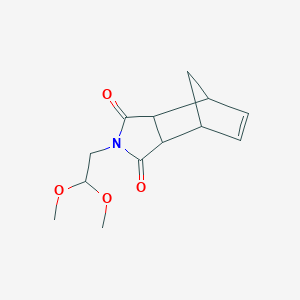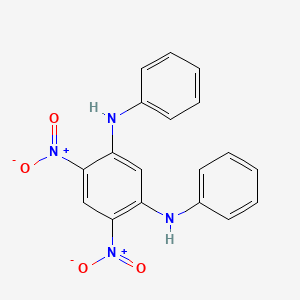![molecular formula C18H11NO2 B1622518 2-Phenylbenzo[f]isoindole-1,3-dione CAS No. 21815-18-9](/img/structure/B1622518.png)
2-Phenylbenzo[f]isoindole-1,3-dione
Vue d'ensemble
Description
2-Phenylbenzo[f]isoindole-1,3-dione is a chemical compound with the molecular formula C14H9NO2 . It is an aromatic compound characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 .
Synthesis Analysis
The synthesis of isoindoline/isoindoline-1,3-dione derivatives has been the focus of much research due to their presence in a wide array of bioactive molecules . A green synthesis technique for isoindolines/dioxoisoindolines has been developed, which involves simple heating and relatively quick solventless reactions . These compounds are derived from analogs of important biogenic amines .Molecular Structure Analysis
The molecular structure of this compound consists of a fused benzopyrrole ring system, which is a regioisomer of the abundant 1H-indole heterocycle . The fully reduced member of the isoindole family is termed isoindoline .Chemical Reactions Analysis
Isoindolines and their derivatives have been synthesized using various methods, each offering unique advantages and challenges . One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold .Applications De Recherche Scientifique
Synthesis Methodologies
2-Phenylbenzo[f]isoindole-1,3-dione and its derivatives can be synthesized through various chemical methods, demonstrating their versatility in organic chemistry. For instance, the palladium-catalyzed aminocarbonylation of o-halobenzoates produces 2-substituted isoindole-1,3-diones in good yields, offering a one-step approach to this class of heterocycles (Worlikar & Larock, 2008). Additionally, the synthesis of (E,Z)-3,4-dialkylidene-N-phenylpyrrolidine-2,5-diones from Morita–Baylis–Hillman carbonates and phenyl isocyanate has been developed, with applications in preparing N-phenylbenzo[f]isoindole-1,3-dione derivatives (Kim et al., 2016).
Catalysis and Reaction Optimization
The use of immobilized palladium metal containing ionic liquid (ImmPd-IL) catalyzed carbonylative cyclization reaction has been shown to be effective in synthesizing N-substituted isoindole-1,3-dione derivatives, demonstrating the importance of reaction parameter optimization (Khedkar et al., 2014).
Potential Biological Applications
Benzo[e]isoindole-1,3-dione derivatives have been explored for their inhibitory activity against glycogen synthase kinase-3 (GSK-3), indicating potential biomedical applications. Notably, 7,8-dimethoxy-5-methylbenzo[e]isoindole-1,3-dione shows nanomolar IC(50) and effects on zebrafish embryo growth associated with GSK-3beta inhibition (Zou et al., 2010).
Photophysical and Optical Properties
Studies on compounds like 2-(2-amino-phenyl)-isoindole-1,3-dione have revealed interesting fluorescence quenching and enhancement due to hydrogen bonding interactions, which is significant for developing new fluorescent materials (Tamuly et al., 2006). Additionally, the photophysical behavior of the synthesized chromophores was studied using UV-visible and fluorescence spectroscopy, demonstrating their sensitivity to solvent polarity (Deshmukh & Sekar, 2015).
Optical Properties and Material Applications
The optical properties of isoindole-1,3-dione compounds have been extensively studied, including absorbance, transmittance, and refractive index, suggesting potential applications in material science (Tan et al., 2018).
Enzyme Inhibition Studies
Evaluation of isoindole-1,3-dion derivatives for their xanthine oxidase inhibitory activities revealed potential therapeutic applications. Notably, N-phenyl isoindole-1,3-dione derivatives showed significant inhibitory activity, emphasizing the role of the phenyl ring in enhancing the effect (Gunduğdu et al., 2020).
Antimicrobial Properties
Research into the antimicrobial properties of various derivatives of isoindole-1,3-dione has shown promising results, indicating their potential as chemotherapeutic agents. This includes the synthesis and evaluation of compounds for their antibacterial and antifungal activities (Jat et al., 2006).
Mécanisme D'action
Orientations Futures
Isoindoline-1,3-dione derivatives have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials . The development of sustainable and environmentally friendly synthetic approaches in this field is underscored .
Propriétés
IUPAC Name |
2-phenylbenzo[f]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO2/c20-17-15-10-12-6-4-5-7-13(12)11-16(15)18(21)19(17)14-8-2-1-3-9-14/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJVJIKFDFLINJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC4=CC=CC=C4C=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370383 | |
| Record name | ST50826053 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21815-18-9 | |
| Record name | ST50826053 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,3-Diphenyl-2-oxa-4-oxonia-3-boranuidabicyclo[4.4.0]deca-1(10),4,6,8-tetraene](/img/structure/B1622436.png)
![1,1,3,3,5,5-Hexamethyl-1,5-bis[2-(5-norbornen-2-yl)ethyl]trisiloxane](/img/structure/B1622437.png)










![3-[(Cyclobutylcarbonyl)amino]benzoic acid](/img/structure/B1622454.png)
